molecular formula C15H9Cl2NOS B1453414 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160256-80-3

8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1453414
CAS No.: 1160256-80-3
M. Wt: 322.2 g/mol
InChI Key: HHTCIGNEXUTOHM-UHFFFAOYSA-N
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Description

“8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H9Cl2NOS . It is produced by Fluorochem Ltd .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H9Cl2NOS . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 322.21 . It should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Quinoline and its derivatives, including quinoxalines and quinazolines, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds are utilized in the synthesis of dyes, pharmaceuticals, and antibiotics. Their structural modifications have led to a wide variety of biomedical applications, ranging from antimicrobial activities to the treatment of chronic and metabolic diseases (Pereira et al., 2015). The research has focused on enhancing their synthesis through green chemistry approaches, highlighting the importance of designing environmentally friendly methods for developing quinoline scaffolds (Nainwal et al., 2019).

Corrosion Inhibition

Quinoline derivatives have been extensively studied for their application as anticorrosive materials. Their effectiveness against metallic corrosion is due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review article details the collection of recent reports on quinoline-based compounds as corrosion inhibitors, emphasizing the significance of green corrosion inhibitors in this context (Verma et al., 2020).

Environmental Science and Pollution

The impact of chloride ions, such as those derived from chlorinated compounds, on advanced oxidation processes (AOPs) used in water treatment has been a subject of study. Research found that chloride ions can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals play a role in the conversion of organic substrates and potentially increase the risk of generating chlorinated by-products, which could have mutagenic and toxic effects. Future studies are encouraged to analyze the degradation products for their chemical, mutagenic, and toxic properties (Oyekunle et al., 2021).

Optoelectronic Materials

Quinazoline derivatives are extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been of great value for creating novel optoelectronic materials. These derivatives have shown promise in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Safety and Hazards

As with all chemicals, it’s important to handle “8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride” with care. It’s recommended to use it only for research purposes and not for food, drugs, or household use .

Properties

IUPAC Name

8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTCIGNEXUTOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186217
Record name 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-80-3
Record name 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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